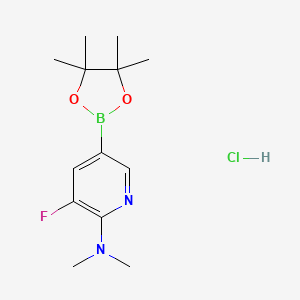![molecular formula C9H9N3O2 B1431594 Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate CAS No. 1373237-02-5](/img/structure/B1431594.png)
Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate
Übersicht
Beschreibung
Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate, also known as MAPCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MAPCA is a pyridine-based derivative that exhibits interesting biological properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in disease progression. Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in cancer metastasis and inflammation, respectively.
Biochemische Und Physiologische Effekte
Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate can inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins and play a role in cancer metastasis. Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression and play a role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound for use in screening assays. Additionally, Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate exhibits interesting biological properties that make it a promising candidate for the development of new drugs. However, one limitation of using Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate in lab experiments is the lack of knowledge regarding its mechanism of action, which makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several future directions for research involving Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate. One area of interest is the development of Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate derivatives that exhibit improved potency and selectivity for specific targets. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate and to identify additional targets for the compound. Finally, preclinical studies are needed to evaluate the safety and efficacy of Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate in animal models before it can be considered for clinical development.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate has been extensively studied for its potential use as a therapeutic agent. Its pyridine ring structure makes it an attractive target for the development of drugs that target specific receptors in the body. Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl (2Z)-2-(5-amino-1H-pyridin-2-ylidene)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7(4-10)8-3-2-6(11)5-12-8/h2-3,5,12H,11H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOVKEKSIIZTOQ-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1C=CC(=CN1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\1/C=CC(=CN1)N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



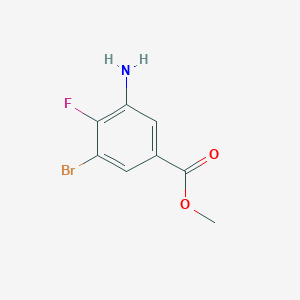

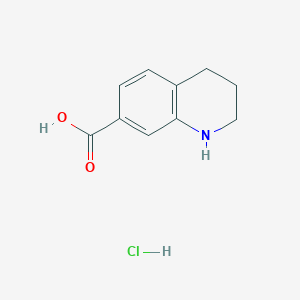
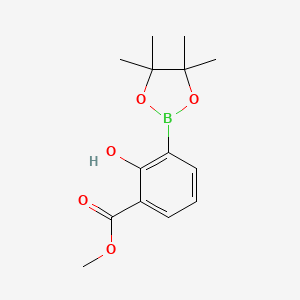

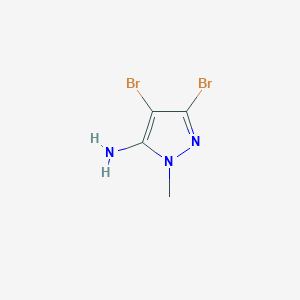

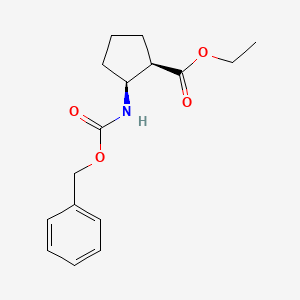
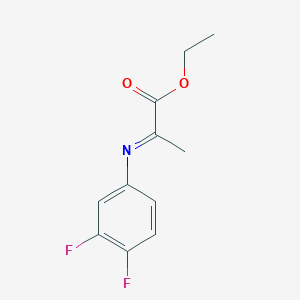
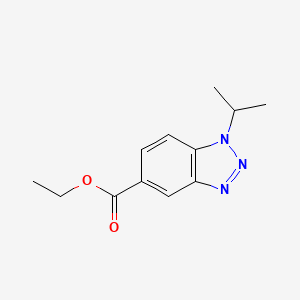
![[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester](/img/structure/B1431530.png)
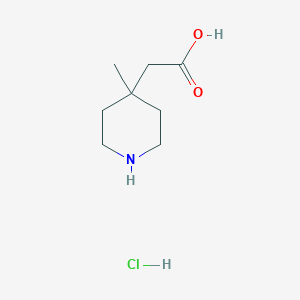
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1431533.png)
